N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a chiral compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Pyrrolidines are known for their role in various pharmacological activities, making them valuable in drug development and synthesis.
The compound is classified under the broader category of acetamides and pyrrolidines. Its specific structure includes a pyrrolidine ring with an aminoethyl substituent and an acetamide group. The IUPAC name for this compound is N-[(R)-1-(2-amino-ethyl)-pyrrolidin-3-yl]-acetamide, which reflects its stereochemistry and functional groups.
The synthesis of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the following steps:
In industrial settings, continuous flow reactors may be used for large-scale production, allowing for better control over reaction parameters and improved yields. Automated systems can also enhance efficiency and reduce human error during synthesis.
The molecular structure of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide features a pyrrolidine ring with an aminoethyl side chain and an acetamide functional group. The stereochemistry at the pyrrolidine nitrogen is critical for its biological activity.
The molecular formula for this compound is C8H16N2O, and it has a molecular weight of approximately 156.23 g/mol. The InChI representation is as follows:
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific biological targets. It is studied for its potential effects on neurotransmitter systems and may influence pathways related to neurological disorders. The exact molecular interactions are subject to ongoing research, focusing on how this compound modulates receptor activity or enzyme function.
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is typically a white to off-white solid at room temperature. Its melting point and solubility characteristics are essential for determining its suitability in various applications.
The chemical properties include stability under standard conditions but may vary depending on environmental factors such as pH and temperature. The compound's reactivity allows it to participate in various chemical transformations relevant for synthetic applications.
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide has several scientific uses:
The development of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide stems from systematic explorations within heterocyclic chemistry, specifically targeting pyrrolidine scaffolds recognized for their versatile pharmacological potential. Pyrrolidines constitute a fundamental class of saturated five-membered heterocycles featuring one nitrogen atom, prevalent in natural products and synthetic drugs influencing neurological, antimicrobial, and metabolic pathways [9]. Early synthetic routes focused on functionalizing the pyrrolidine core. A standard method involves nucleophilic substitution reactions starting from enantiomerically pure (R)-pyrrolidine derivatives. This precursor reacts with acylating agents like acetic anhydride or acetyl chloride under basic conditions (e.g., sodium hydride) to install the acetamide moiety . Subsequent steps introduce the 2-aminoethyl sidechain, often requiring protecting group strategies to ensure regioselectivity and chirality retention. Industrial-scale synthesis increasingly employs continuous flow reactors for enhanced control over reaction parameters such as temperature and residence time, improving yield and purity compared to traditional batch processes .
The compound's significance grew alongside the paradigm shift toward host-directed therapies for infectious diseases. Traditional antibiotic discovery focused on directly killing pathogens or inhibiting their essential growth processes. However, the rise of drug-resistant strains, notably in tuberculosis and HIV co-infections, highlighted limitations of this approach [3] [5] [7]. Host-directed therapies aim to modulate host cellular functions to enhance innate defense mechanisms, suppress pathological inflammation, or disrupt the pathogen's intracellular survival niche. Small molecules like N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide, designed to interact with host targets rather than microbial ones, offer potential advantages: reduced selection pressure for pathogen drug resistance, broader applicability across resistant strains, and potential synergy with conventional antimicrobials to shorten treatment duration [3] [5]. Its emergence reflects medicinal chemistry's response to the urgent need for innovative strategies against persistent global health threats like tuberculosis [3] [7].
The biological relevance of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is intrinsically linked to its three-dimensional architecture, primarily dictated by the (R)-configuration at the chiral carbon (C3) of the pyrrolidine ring. This stereogenic center arises from the substitution pattern on the saturated heterocycle. The (R)-enantiomer possesses a specific spatial arrangement of its substituents—hydrogen atom, acetamide group, the nitrogen atom (part of the ring and connected to the 2-aminoethyl chain), and the methylene groups completing the ring—that is non-superimposable on its mirror image, the (S)-enantiomer. This chirality profoundly impacts how the molecule interacts with biological targets.
Molecular Recognition and Target Binding: Proteins, enzymes, and receptors are inherently chiral environments. The (R)-configuration allows optimal spatial orientation of the molecule's key functional groups—the proton-accepting carbonyl oxygen of the acetamide, the basic secondary amine within the pyrrolidine ring, and the primary amine of the ethyl sidechain—for complementary interactions within binding pockets. These interactions include hydrogen bonding (e.g., acetamide NH/C=O groups acting as donors/acceptors), ionic interactions (e.g., protonated amines forming salt bridges with acidic residues), and hydrophobic contacts (e.g., pyrrolidine ring and methyl group of the acetamide) . The stereochemistry dictates the molecule's conformational landscape, influencing which bioactive conformation is energetically accessible. An (S)-configured analog would present these groups in a distinct spatial array, likely resulting in weaker binding affinity, altered efficacy, or even antagonism at the intended target .
Physicochemical Properties: Chirality can subtly influence properties like solubility, crystal packing (relevant for formulation), and partition coefficients (log P), although the core functional groups primarily govern these. More significantly, stereochemistry impacts metabolic stability. Enzymes involved in drug metabolism, such as cytochrome P450 isoforms and various transferases, often exhibit stereoselectivity. The (R)-enantiomer might be metabolized at a different rate or via different pathways compared to the (S)-enantiomer, leading to differences in bioavailability and half-life .
Table 1: Key Molecular Properties of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide
Property | Value or Descriptor | Significance |
---|---|---|
IUPAC Name | N-[(3R)-1-(2-Aminoethyl)pyrrolidin-3-yl]acetamide | Standardized chemical nomenclature identifying structure and stereochemistry. |
Molecular Formula | C₈H₁₇N₃O | Indicates elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen). |
Molecular Weight | 171.24 grams per mole | Mass of one molecule, relevant for synthesis stoichiometry and characterization. |
Chiral Center | Carbon 3 (C3) of Pyrrolidine Ring | Location of (R)-configuration, crucial for 3D structure and bioactivity. |
Key Functional Groups | Pyrrolidine (tertiary amine), Acetamide (secondary amide), Primary Aliphatic Amine | Govern reactivity, solubility, hydrogen bonding, and target interactions. |
Canonical SMILES | CC(=O)NC1CCN(C1)CCN | Line notation representing 2D molecular structure (achiral). |
Isomeric SMILES | CC(=O)N[C@@H]1CCN(C1)CCN | Line notation explicitly encoding the (R)-stereochemistry at C3. |
Figure 1: Schematic Representation of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide(Note: Visual depiction would typically show the pyrrolidine ring in a specific conformation, with the (R)-configuration denoted (e.g., wedge bond) at C3, the -NHC(O)CH₃ group, and the -CH₂CH₂NH₂ attached to the ring nitrogen.)
The critical importance of the (R)-enantiomer is evidenced by its specific synthesis and isolation for research purposes . While detailed comparative biological data for both enantiomers of this exact compound might not be extensively publicized in the provided sources, the fundamental principles of chiral pharmacology and the consistent practice of enantiomerically pure synthesis for such scaffolds strongly support the necessity of the (R)-configuration for its intended biological activity profile, likely related to immunomodulation or autophagy enhancement within host-directed therapy frameworks [5] [9].
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide exemplifies the strategic application of rationally designed small molecules within the evolving paradigm of host-directed therapy, particularly for complex infectious diseases like tuberculosis. Host-directed therapies aim not to kill the pathogen directly but to strengthen the host's immune defenses or correct immune imbalances that favor pathogen persistence. This approach offers promise against drug-resistant infections and holds potential for reducing treatment duration and lung immunopathology associated with diseases like tuberculosis [3] [5] [7].
Pyrrolidine Scaffolds as Privileged Structures: Pyrrolidine rings are "privileged structures" in medicinal chemistry. Their inherent properties—moderate basicity (from the tertiary amine), conformational flexibility constrained by the ring, hydrogen-bonding capability, and good solubility profile—make them highly suitable for interacting with biological macromolecules. This scaffold is prevalent in FDA-approved antibiotics across various classes, including carbapenems (e.g., meropenem, doripenem), cephalosporins (e.g., cefepime, ceftobiprole), and oxazolidinones (e.g., linezolid, tedizolid) [9]. The specific substitution pattern on N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide, featuring a protonable nitrogen in the ring and a primary amine on the side chain, positions it as a candidate for modulating host cell pathways involved in infection control.
Targeting Host Autophagy: A primary mechanism explored for pyrrolidine derivatives in host-directed therapy is the enhancement of autophagy. Autophagy is a fundamental cellular catabolic process where cytoplasmic components, including damaged organelles and invading pathogens, are sequestered within double-membrane vesicles (autophagosomes) and delivered to lysosomes for degradation. Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, actively subverts host macrophage autophagy to survive intracellularly [3] [5]. Compounds capable of inducing or enhancing autophagy can overcome this evasion, leading to the delivery of Mtb to lysosomes and its destruction. The specific structural features of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide—its ability to potentially interact with signaling proteins or receptors involved in autophagosome formation—make it a research tool for probing and potentially activating this crucial host defense pathway [3] [5].
Immunomodulatory Potential: Beyond autophagy, the compound's structure suggests potential immunomodulatory effects. The primary amine and tertiary amine functionalities could allow interaction with G-protein coupled receptors (GPCRs) or other signaling molecules on immune cells. Modulating inflammatory cytokine production (e.g., reducing excessive TNF-α, IL-6) or enhancing beneficial cytokine signaling (e.g., IFN-γ) could help balance the immune response during infection, preventing tissue damage while promoting pathogen clearance. This is particularly relevant in tuberculosis, where an excessive inflammatory response contributes significantly to lung pathology [3] [5] [7].
Building Block for Advanced Molecules: The compound serves as a vital synthetic intermediate for developing more complex drug candidates. Its chiral pyrrolidine core, bearing differentiated functional groups (acetamide and primary amine), provides handles for further chemical modifications. For instance, the primary amine can be acylated, sulfonylated, or used to form ureas or thioureas. The acetamide could be hydrolyzed or modified. This versatility allows medicinal chemists to synthesize focused libraries of analogs to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties for specific host targets implicated in infectious diseases or other therapeutic areas like oncology or neurology . Its close analog, N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (EVT-8118108, C₁₀H₂₁N₃O, MW 199.29 grams per mole), exemplifies this progression, introducing an ethyl group on the acetamide nitrogen to potentially alter target selectivity, lipophilicity, and metabolic stability .
Table 2: Examples of FDA-Approved Antibiotics Featuring Pyrrolidine and Related Five-Membered Heterocycles
Antibiotic (Approval Year) | Antibiotic Class | Heterocycle Role | Therapeutic Use |
---|---|---|---|
Meropenem (1996) | Carbapenem | Pyrrolidine ring attached to β-lactam core | Broad-spectrum antibacterial |
Ertapenem (2001) | Carbapenem | Pyrrolidine ring attached to β-lactam core | Broad-spectrum antibacterial |
Cefepime (1996) | 4th Gen. Cephalosporin | Pyrrolidine moiety in the C3' side chain | Broad-spectrum antibacterial (including Pseudomonas) |
Ceftobiprole (2009) | 5th Gen. Cephalosporin | Pyrrolidine moiety in the C3' side chain | Anti-MRSA cephalosporin |
Doripenem (2014) | Carbapenem | Pyrrolidine ring attached to β-lactam core | Broad-spectrum antibacterial |
Linezolid (2000) | Oxazolidinone | 1,3-Oxazolidin-2-one core (O,N-heterocycle) | Anti-Gram-positive (including MRSA, VRE) |
Tedizolid (2014) | Oxazolidinone | 1,3-Oxazolidin-2-one core, Tetrazole ring | Anti-Gram-positive (including MRSA, VRE) |
Relebactam (2019) | β-Lactamase Inhibitor | 2-Imidazolidinone (in fused diazabicyclo octane) | Combined with imipenem/cilastatin for resistant infections |
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide thus embodies the convergence of rational heterocyclic chemistry, stereochemical precision, and innovative therapeutic strategy. Its ongoing investigation contributes to the vital search for host-directed agents capable of bolstering the body's own defenses against persistent infectious threats, leveraging the proven utility of the pyrrolidine motif within modern antimicrobial and immunomodulatory drug discovery [5] [7] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1